Physicochemical Property Differentiation: LogP vs. 1,3-Dichloro-2-propanol
The computed partition coefficient (XLogP3-AA) for 1-Chloro-3-iodo-2-propanol is 1.3 [1]. In contrast, the computed XLogP3-AA for the symmetric analog 1,3-dichloro-2-propanol is 0.2 [2]. This difference of 1.1 log units indicates that 1-Chloro-3-iodo-2-propanol is substantially more lipophilic. This property is critical for membrane permeability in biological systems or for phase-transfer processes in biphasic chemical reactions.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.3 |
| Comparator Or Baseline | 1,3-Dichloro-2-propanol: 0.2 |
| Quantified Difference | 1.1 log units higher for target compound |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
This quantifiable difference in lipophilicity directly impacts a compound's suitability for applications requiring membrane penetration or organic phase partitioning, making 1-Chloro-3-iodo-2-propanol the preferred choice for those specific workflows.
- [1] PubChem. (2021). 1-Chloro-3-iodopropan-2-ol. PubChem Compound Summary. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1-Chloro-3-iodo-2-propanol. View Source
- [2] PubChem. (2021). 1,3-Dichloro-2-propanol. PubChem Compound Summary. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1-3-Dichloro-2-propanol. View Source
